![molecular formula C30H33N3O3S2 B2356269 4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 476320-36-2](/img/structure/B2356269.png)

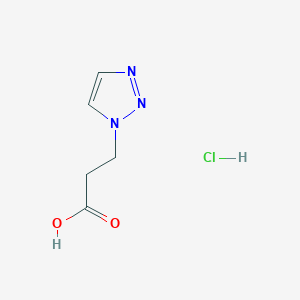

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

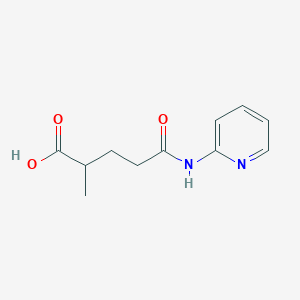

The compound “4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C30H33N3O3S2 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 513.7 g/mol. It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity. It has 0 hydrogen bond donors and 6 hydrogen bond acceptors. It has 9 rotatable bonds. Its exact mass and monoisotopic mass are 513.17559883 g/mol. Its topological polar surface area is 113 Ų. It has 35 heavy atoms. Its formal charge is 0. Its complexity, as computed by Cactvs, is 901 .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

- Some novel benzamide derivatives, including structures related to the compound , have been evaluated for antimicrobial and antifungal activities. These compounds have shown promising results against pathogens like Staphylococcus aureus and Bacillus subtilis. For example, a study synthesized new bis-isoxazoline derivatives with significant antioxidant power and radical scavenging activity, comparable to traditional antioxidants like butylated hydroxytoluene and ascorbic acid (Zeng, Zhang, Wang, Zhang, Xue, & Zhao, 2016).

Carbonic Anhydrase Inhibition

- Various sulfonamide derivatives, including those structurally similar to the compound , have been studied for their potential in inhibiting human carbonic anhydrases. These enzymes play crucial roles in physiological processes, and their inhibition can have therapeutic applications. For instance, a study found that certain aromatic sulfonamide inhibitors showed activity against carbonic anhydrase isoforms I, II, IV, and XII (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Activity

- Research has also been conducted on the potential anticancer properties of benzamide derivatives. These compounds have been evaluated against various cancer cell lines, showing promise as anticancer agents. For example, a study on pro-apoptotic indapamide derivatives indicated significant activity against melanoma cell lines (Yılmaz, Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Electropolymerization and Electrochromic Properties

- Novel electropolymerizable monomers related to benzamide structures have been synthesized and studied for their electrochemical properties. These materials have potential applications in electronic devices due to their electrochromic and fluorescent properties (Hsiao & Wang, 2016).

Anti-Tubercular Activity

- Benzamide derivatives have also been explored for their anti-tubercular properties. A study synthesized novel compounds and evaluated them for activity against Mycobacterium tuberculosis, finding some compounds with significant anti-tubercular activity (Dighe, Mahajan, Maste, & Bhat, 2012).

Propriétés

IUPAC Name |

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O3S2/c1-21(2)19-33(20-22(3)4)38(35,36)26-17-15-25(16-18-26)29(34)32-30-31-27(23-11-7-5-8-12-23)28(37-30)24-13-9-6-10-14-24/h5-18,21-22H,19-20H2,1-4H3,(H,31,32,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKDJISNNMHQTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide](/img/structure/B2356188.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid](/img/structure/B2356193.png)

![methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2356194.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2356197.png)

![5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2356198.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356201.png)

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2356204.png)